molecular formula C13H17ClFN3 B12215722 N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

Cat. No.: B12215722
M. Wt: 269.74 g/mol
InChI Key: HLDFVUNDXQDMLW-UHFFFAOYSA-N
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Description

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which is further substituted with a propyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and propyl groups. The final step involves the formation of the hydrochloride salt.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorobenzene derivative.

    Addition of Propyl Group: The propyl group is added through an alkylation reaction using a suitable alkyl halide.

    Formation of Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyrazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-fluorophenyl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride stands out due to its unique combination of a fluorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-2-6-17-10-13(9-16-17)15-8-11-4-3-5-12(14)7-11;/h3-5,7,9-10,15H,2,6,8H2,1H3;1H

InChI Key

HLDFVUNDXQDMLW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC(=CC=C2)F.Cl

Origin of Product

United States

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